molecular formula C19H16N6O2 B2779066 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921074-52-4

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2779066
CAS No.: 921074-52-4
M. Wt: 360.377
InChI Key: VHOSSEUIQIUTPK-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a complex organic compound that features an indole core, a tetrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves a multi-step process. The reaction conditions often require refluxing in an appropriate solvent such as acetonitrile or ethanol, with catalysts like sulfamic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acids, while reduction of the acetamide group can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-(1H-indol-3-yl)-2-oxo-N-((1-(phenyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide stands out due to the presence of the p-tolyl group, which can enhance its biological activity and specificity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique candidate for further research and development .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-12-6-8-13(9-7-12)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOSSEUIQIUTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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